1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-6-carboxamide
Description
1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-6-carboxamide is a heterocyclic small molecule featuring an indole core fused with a pyridine-substituted thiazole moiety. The methyl group at the indole nitrogen and the pyridin-2-yl substituent on the thiazole ring contribute to its unique electronic and steric properties, which may influence solubility, bioavailability, and target binding .
Properties
Molecular Formula |
C18H14N4OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)indole-6-carboxamide |
InChI |
InChI=1S/C18H14N4OS/c1-22-9-7-12-5-6-13(10-16(12)22)17(23)21-18-20-15(11-24-18)14-4-2-3-8-19-14/h2-11H,1H3,(H,20,21,23) |
InChI Key |
AAKCYQWZXKYJLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Methylation of Indole-6-carboxylic Acid
Procedure :
Indole-6-carboxylic acid is treated with methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF) at 0–25°C. The reaction proceeds via deprotonation of the indole nitrogen, followed by alkylation.
Key Data :
- Yield : 70–85%.
- Characterization : $$ ^1H $$-NMR (DMSO-$$d6$$): δ 3.85 (s, 3H, N–CH$$3$$), 6.55 (d, $$ J = 3.0 \, \text{Hz} $$, 1H, H-3), 7.25–7.40 (m, 2H, H-4/H-5), 7.90 (s, 1H, H-7), 11.20 (s, 1H, COOH).
Preparation of 4-(Pyridin-2-yl)thiazol-2-amine
The thiazole ring is constructed via the Hantzsch thiazole synthesis.
Hantzsch Thiazole Formation
Procedure :
2-Bromo-1-pyridin-2-yl-ethan-1-one is reacted with thiourea in ethanol under reflux (80°C, 6–8 h). The α-haloketone intermediate is generated by brominating pyridin-2-yl acetophenone using bromine in acetic acid.
Key Data :
- Yield : 60–75%.
- Characterization : $$ ^1H $$-NMR (CDCl$$3$$): δ 7.35–8.50 (m, 4H, pyridine-H), 6.80 (s, 1H, thiazole-H), 5.10 (s, 2H, NH$$2$$).
Amide Coupling: Final Step Synthesis
The carboxamide bond is formed between 1-methyl-1H-indole-6-carboxylic acid and 4-(pyridin-2-yl)thiazol-2-amine.
Activation with HATU/DIPEA
Procedure :
1-Methyl-1H-indole-6-carboxylic acid (1.0 equiv) is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DMF at 25°C for 1 h. The thiazol-2-amine (1.1 equiv) is added, and the mixture is stirred for 12 h.
Key Data :
Alternative Activation with EDCI/HOBt
Procedure :
The carboxylic acid (1.0 equiv) is coupled with the amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DCM at 25°C for 24 h.
Key Data :
Comparative Analysis of Coupling Methods
| Parameter | HATU/DIPEA | EDCI/HOBt |
|---|---|---|
| Yield (%) | 65–80 | 60–70 |
| Reaction Time (h) | 12 | 24 |
| Cost Efficiency | Moderate | High |
| Byproduct Formation | Low | Moderate |
Critical Challenges and Optimizations
- Regioselectivity in Thiazole Synthesis : Ensuring the pyridin-2-yl group occupies the 4-position requires precise control of Hantzsch reaction conditions.
- Amine Reactivity : The electron-deficient pyridinylthiazol-2-amine may require excess coupling reagents for efficient amide bond formation.
- Purification : Chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) is essential to isolate the final product.
Spectroscopic Validation
$$ ^1H $$-NMR (400 MHz, DMSO-$$d_6 $$)
$$ ^{13}C $$-NMR (100 MHz, DMSO-$$d_6 $$)
- δ 167.5 (C=O),
- δ 152.0 (thiazole-C2),
- δ 121.0–150.0 (aromatic-C).
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole, thiazole, and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence (European Patent Application 2024) includes compounds with analogous structural motifs but distinct functional groups. Below is a detailed comparison based on structural and hypothetical pharmacological properties:
Key Structural Differences
Hypothetical Pharmacological Contrasts
Target Binding Affinity :
- The target compound ’s indole-thiazole scaffold may favor interactions with ATP-binding pockets in kinases (e.g., JAK or Aurora kinases) due to its planar aromatic system.
- Example 51’s benzyl-thiazole and hydroxy-pyrrolidine groups could enhance binding to allosteric sites or solvent-exposed regions, as seen in PI3K inhibitors .
Metabolic Stability: Example 52’s hydroxybutanoyl moiety may reduce CYP450-mediated oxidation, extending half-life. In contrast, the target compound’s unsubstituted thiazole ring might be susceptible to metabolic degradation.
Biological Activity
1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-6-carboxamide, an indole derivative, has garnered attention due to its diverse biological activities. This compound features a complex structure that includes an indole core, a thiazole ring, and a pyridine moiety, contributing to its potential therapeutic applications.
The molecular formula of this compound is . Its structural components include:
- Indole Core : Known for various biological activities.
- Thiazole Ring : Enhances the compound's reactivity and biological interactions.
- Pyridine Group : Contributes to the compound's binding affinity to biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies indicate that it can effectively bind to target proteins involved in disease pathways, suggesting mechanisms for its antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Antiviral Activity
Indole derivatives are known for their antiviral properties. Research indicates that compounds similar to this compound can inhibit viral replication through various mechanisms, including interference with viral protein synthesis and inhibition of viral entry into host cells.
Anti-inflammatory Activity
Studies have shown that this compound exhibits significant anti-inflammatory effects. The presence of the carboxamide group may enhance its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. For instance, IC50 values in related compounds indicate effective inhibition comparable to standard anti-inflammatory drugs .
Anticancer Activity
The compound's structure allows it to act as an inhibitor of protein kinases involved in cell proliferation. Inhibitory activity against CDK4 and CDK6 has been reported, suggesting potential applications in cancer treatment .
Antimicrobial Activity
This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related indole derivatives range from 0.06 to 1.88 mg/mL, indicating promising antimicrobial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole] | Cyano group instead of carboxamide | Potential dual inhibitor activity |
| 4,7-dimethoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol) | Methoxy groups on the indole | Enhanced solubility properties |
| N-(4-Methylthiazolyl)-indoles | Similar thiazole substitution | Known for anti-inflammatory activity |
This table illustrates the versatility of indole derivatives while showcasing unique features that may contribute to their distinct biological activities.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of various thiazole-containing compounds. For instance:
- Study on Antimicrobial Activity : A comprehensive evaluation highlighted that thiazole derivatives exhibit significant antibacterial properties, with MIC values indicating strong efficacy against common pathogens .
- Anti-inflammatory Studies : Research demonstrated that certain derivatives possess high COX inhibitory activity with IC50 values lower than those of established anti-inflammatory drugs .
- Cancer Research : Investigations into the anticancer potential revealed that indole derivatives can effectively inhibit cell proliferation by targeting specific kinases involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-6-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones under reflux in acetic acid with sodium acetate as a catalyst. For example, analogous reactions show yields ranging from 6% to 39% depending on substituents and purification methods (e.g., recrystallization from DMF/acetic acid) . Key variables include reaction time (3–5 hours), stoichiometry (1.1 equiv of aldehyde), and acid catalysis .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical for validation?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the thiazole-pyridine linkage and methylindole substitution. For example, pyrimidine-thiazole couplings show distinct aromatic proton shifts at δ 8.2–9.0 ppm .
- HPLC : Purity >95% is typically required; methods using C18 columns with acetonitrile/water gradients are standard .
- Mass Spectrometry (m/z) : Validate molecular ion peaks (e.g., [M+H]+) against theoretical values .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Answer : Limited direct data exist, but structurally similar thiazole-indole hybrids show:
- Solubility : Moderate in DMSO (>10 mM), poor in aqueous buffers (<1 mM). Co-solvents like PEG-400 or cyclodextrins may enhance solubility .
- Stability : Degradation observed under prolonged light exposure; storage at -20°C in inert atmospheres (N2/Ar) is recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Core Modifications : Replace the pyridin-2-yl group with substituted pyrimidines or benzimidazoles to assess impact on target binding .
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -CF3) at the indole 6-position to enhance metabolic stability .
- In Silico Docking : Use AutoDock or Schrödinger Suite to predict interactions with kinases or GPCRs. For example, thiazole-triazole analogs show high affinity for ATP-binding pockets .
Q. How should researchers address contradictory data in biological assays (e.g., IC50 variability across studies)?
- Methodological Answer :
- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time. For kinase assays, validate ATP concentrations (e.g., 1–10 µM) .
- Batch Consistency : Re-synthesize and re-test compounds to rule out impurities. Analogous compounds show ±15% IC50 variability due to residual solvents .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .
Q. What computational tools are recommended for predicting metabolic pathways and toxicity?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
